5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrazolo[3,4-d]pyrimidin-4-one core. Common reagents used in these reactions include hydrazine, ethyl chloroformate, and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 3,4-Dimethoxyphenethylamine
- 4-Methoxyphenylboronic acid
Uniqueness
The uniqueness of 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1031966-22-9) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H22N6O5 with a molecular weight of 474.5 g/mol. The structure incorporates a pyrazolo-pyrimidine core fused with an oxadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance:
- Compounds containing oxadiazole rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
- In vitro studies have confirmed that the synthesized compounds exhibit better activity against gram-positive bacteria than gram-negative bacteria .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- In one study, compounds similar to the target molecule were tested against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.48 to 10.38 µM, indicating promising cytotoxic effects .
- The compound’s mechanism involves the induction of apoptosis through caspase activation and modulation of p53 expression, which are critical pathways in cancer cell death .
3. Anti-inflammatory Activity
Some derivatives of oxadiazoles have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes . This activity could make the compound a candidate for treating inflammatory diseases.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for cellular processes in pathogens and cancer cells.
- Receptor Modulation : It potentially modulates receptor activity associated with cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the efficacy of similar compounds in various biological assays:
- Antimicrobial Assays : A study demonstrated that newly synthesized oxadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Testing : Another investigation revealed that certain derivatives had IC50 values lower than established chemotherapeutics like 5-Fluorouracil against liver cancer cell lines .
- Inflammation Models : In vivo models showed reduced inflammation markers when treated with oxadiazole-containing compounds .
Properties
IUPAC Name |
5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O5/c1-4-34-19-10-5-15(11-20(19)33-3)22-27-21(35-28-22)13-29-14-25-23-18(24(29)31)12-26-30(23)16-6-8-17(32-2)9-7-16/h5-12,14H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNQCGTUOLUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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